Chemical properties and molecular weight of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Chemical properties and molecular weight of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Focus: Physicochemical characterization, mechanistic synthesis pathways, and self-validating experimental protocols.
Executive Summary & Chemical Significance
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile, polyhalogenated small-molecule scaffold essential in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Structurally, it features a 2,4-dichlorophenyl ring conjugated to an α -chloro ester moiety. The presence of the highly reactive α -chlorine makes this compound a prime electrophile for nucleophilic substitution, cross-coupling, and N-alkylation reactions.
Understanding its precise molecular weight, structural properties, and the rigorous methodologies required for its synthesis is critical for scientists aiming to utilize this intermediate in scalable drug development pipelines.
Quantitative Physicochemical Data
The physical and chemical properties of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate dictate its handling, reactivity, and analytical characterization[2]. The quantitative data is summarized in the table below:
| Property | Value | Analytical Significance |
| Chemical Name | Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate | Standard IUPAC nomenclature. |
| CAS Registry Number | 225225-69-4 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₉H₇Cl₃O₂ | Indicates high halogen density. |
| Molecular Weight | 253.51 g/mol | Critical for stoichiometric calculations[2]. |
| MDL Number | MFCD16694213 | Cross-reference for chemical databases. |
| SMILES String | COC(=O)C(Cl)c1ccc(Cl)cc1Cl | Useful for computational modeling and docking. |
| Appearance | Colorless to pale yellow oil | Typical for α -chloro esters; darkens upon degradation. |
| Target Purity | ≥ 95% | Verified via quantitative NMR (qNMR) or GC-FID. |
Mechanistic Synthesis & Causality
The most scalable and atom-economical route to synthesize Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is via a modified Hell-Volhard-Zelinsky (HVZ) reaction, starting from 2,4-dichlorophenylacetic acid[3].
Causality Behind Reagent Selection
Direct α -chlorination of the free carboxylic acid or its methyl ester is kinetically unfavorable. The α -carbon of an acyl chloride, however, is significantly more enolizable. By first converting the starting material to 2,4-dichlorophenylacetyl chloride using Thionyl Chloride (SOCl₂), we facilitate the rapid formation of the enol intermediate[4]. Subsequent treatment with Sulfuryl Chloride (SO₂Cl₂) provides a controlled, electrophilic source of chlorine. Finally, quenching the highly reactive α -chloro acyl chloride with anhydrous methanol yields the target ester in a single continuous workflow.
Synthesis pathway from 2,4-dichlorophenylacetic acid to the target alpha-chloro ester.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that chemical protocols must not rely on blind faith. The workflow below incorporates mandatory analytical checkpoints. Failure to achieve complete conversion at Step 2 will result in a mixture of the target compound and unchlorinated methyl 2-(2,4-dichlorophenyl)acetate, which are nearly impossible to separate via standard distillation.
Step-by-Step Methodology
Step 1: Acyl Chloride Formation
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Charge a dry, nitrogen-purged 500 mL jacketed reactor with 2,4-dichlorophenylacetic acid (1.0 eq) and anhydrous toluene (5 volumes).
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Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).
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Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for acyl chloride formation, reducing reaction time and thermal degradation.
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Dropwise add SOCl₂ (1.5 eq) maintaining the temperature below 30°C, then heat to 60°C for 2 hours.
Step 2: Electrophilic α -Chlorination
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Cool the reactor to 40°C.
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Slowly add SO₂Cl₂ (1.2 eq) via an addition funnel.
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Causality: SO₂Cl₂ is chosen over Cl₂ gas for precise stoichiometric control and safer handling in standard laboratory infrastructure.
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Heat the mixture to 70°C for 4 to 6 hours. Route the off-gas (SO₂ and HCl) through a basic scrubber.
Step 3: Methanol Quench & Esterification
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Cool the reaction to 0°C.
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Slowly add an excess of anhydrous methanol (3.0 eq).
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Causality: The reaction is highly exothermic. Strict temperature control prevents the formation of unwanted transesterification byproducts or etherification of the α -chloro position.
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Stir for 1 hour at room temperature, then concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Dry the organic layer and evaporate to yield the crude product.
The Self-Validation Logic System
To ensure absolute process integrity, the protocol is gated by the following analytical validation logic:
Analytical gating logic ensuring self-validation at each synthetic step.
Storage and Handling Guidelines
Due to the reactive nature of the α -chloro ester, Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is susceptible to slow hydrolysis if exposed to atmospheric moisture.
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Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
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Stability: Stable for up to 12 months under recommended conditions. Avoid contact with strong bases or aqueous nucleophiles during storage to prevent premature degradation.
